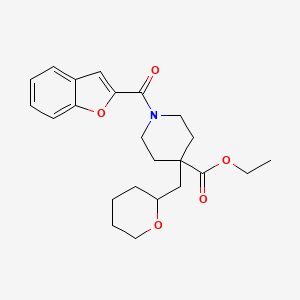
2-cyano-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-N-(4-fluorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)-N-(4-fluorophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DMFP-ACRY and is a synthetic molecule that has been extensively studied for its pharmacological properties.
Mechanism of Action
The mechanism of action of DMFP-ACRY involves the inhibition of specific enzymes and receptors in the body. The compound has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been linked to improved cognitive function and memory. Additionally, DMFP-ACRY has been shown to inhibit the activity of specific tyrosine kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
DMFP-ACRY has been shown to exhibit various biochemical and physiological effects in the body. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth. Additionally, DMFP-ACRY has been shown to increase the levels of reactive oxygen species, leading to oxidative stress and cell death in cancer cells. In Alzheimer's disease, DMFP-ACRY has been shown to improve cognitive function and memory by increasing the levels of acetylcholine in the brain.
Advantages and Limitations for Lab Experiments
DMFP-ACRY has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, DMFP-ACRY exhibits potent anticancer activity, making it an attractive candidate for cancer research. However, the compound also has some limitations, including its potential toxicity and lack of selectivity for specific cancer cells.
Future Directions
There are several future directions for research on DMFP-ACRY. One potential direction is the development of more selective analogs of the compound that exhibit improved selectivity for specific cancer cells. Additionally, further research is needed to fully understand the mechanism of action of DMFP-ACRY and its potential applications in the treatment of Alzheimer's disease. Finally, the potential use of DMFP-ACRY in combination with other therapeutic agents for the treatment of cancer and other diseases should also be explored.
Synthesis Methods
The synthesis of DMFP-ACRY involves the reaction of 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid with 4-fluoroaniline and acryloyl chloride. The reaction is carried out under specific conditions, and the resulting product is purified through various techniques to obtain the final compound.
Scientific Research Applications
DMFP-ACRY has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, DMFP-ACRY has been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
properties
IUPAC Name |
(Z)-2-cyano-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)-N-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O/c1-15-12-17(16(2)26(15)21-6-4-3-5-7-21)13-18(14-24)22(27)25-20-10-8-19(23)9-11-20/h3-13H,1-2H3,(H,25,27)/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUKSMYJVSPXKM-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=C(C#N)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)-N-(4-fluorophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({3-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]piperidin-1-yl}carbonyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B6006239.png)
![1-{[(4-phenyl-1-piperazinyl)imino]methyl}-2-naphthol](/img/structure/B6006247.png)

![1-(2,4-dimethylphenoxy)-3-[(3,3,3-trifluoro-1-methylpropyl)amino]-2-propanol](/img/structure/B6006253.png)
![3-chloro-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B6006265.png)
![5-[(2-hydroxy-7-methylquinolin-3-yl)methylene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B6006277.png)
![5-[(2-hydroxy-6-methyl-3-quinolinyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6006284.png)
![2-(1-benzyl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[2-(methylthio)ethyl]acetamide](/img/structure/B6006292.png)
![1-(2-fluorophenyl)-4-{1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-3-piperidinyl}piperazine](/img/structure/B6006297.png)
![3-[2-(4-methoxyphenyl)ethyl]-1-[(methylthio)acetyl]piperidine](/img/structure/B6006300.png)

![5-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2,1,3-benzoxadiazole 1-oxide](/img/structure/B6006310.png)
![methyl 4-(3-{3-[(5-chloro-2-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B6006318.png)
